N-tert-butylnaphthalene-2-carboxamide

Vue d'ensemble

Description

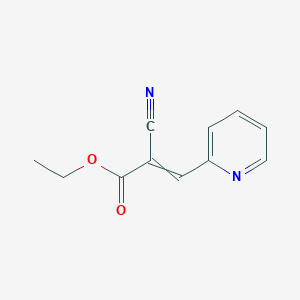

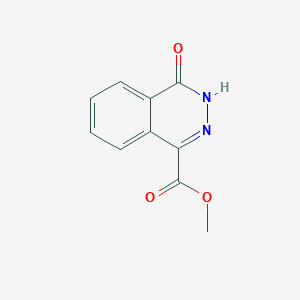

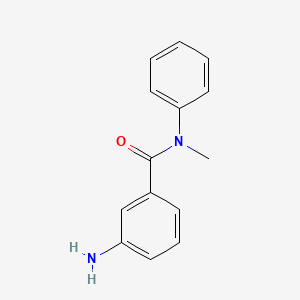

N-tert-butylnaphthalene-2-carboxamide is a chemical compound with the CAS Number: 82740-58-7 and a linear formula of C15H17NO . It is used in scientific research and possesses versatile properties that make it applicable in various fields such as organic synthesis, drug development, and material science.

Molecular Structure Analysis

The molecular formula of N-tert-butylnaphthalene-2-carboxamide is C15H17NO . Its molecular weight is 227.3 . More detailed structural information or a 3D model is not provided in the available resources.Chemical Reactions Analysis

Specific chemical reactions involving N-tert-butylnaphthalene-2-carboxamide are not mentioned in the available resources . Its use in organic synthesis suggests that it may participate in various chemical reactions, but further details would require specific study or experimentation.Physical And Chemical Properties Analysis

Detailed physical and chemical properties of N-tert-butylnaphthalene-2-carboxamide, such as its density, melting point, and boiling point, are not provided in the available resources .Applications De Recherche Scientifique

- N-tert-butyl amide compounds, including N-tert-butylnaphthalene-2-carboxamide, have wide applications in drug synthesis . Many drug molecules containing N-tert-butyl amide functionality have been explored to cure various diseases .

- For instance, the N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .

- N-tert-butyl amide compounds are also used in organic synthesis . They can act as intermediates in the synthesis of various organic compounds .

- A method has been developed for the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction, known as the Ritter reaction, can be carried out under solvent-free conditions at room temperature .

Pharmaceutical Applications

Organic Synthesis

Synthesis of N-tert-butyl Amides

Safety And Hazards

While specific safety and hazard information for N-tert-butylnaphthalene-2-carboxamide is not provided in the available resources , it is generally advisable to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.

Orientations Futures

The future directions of research involving N-tert-butylnaphthalene-2-carboxamide are not specified in the available resources . Given its use in scientific research and various fields such as organic synthesis, drug development, and material science, it is likely that future research will continue to explore its properties and potential applications.

Relevant Papers The available resources do not provide specific peer-reviewed papers related to N-tert-butylnaphthalene-2-carboxamide . For a more comprehensive analysis, a thorough literature search in scientific databases would be required.

Propriétés

IUPAC Name |

N-tert-butylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUOLOZPACRWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349881 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butylnaphthalene-2-carboxamide | |

CAS RN |

82740-58-7 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)